2-(4-Bromothiophen-2-yl)acetonitrile

描述

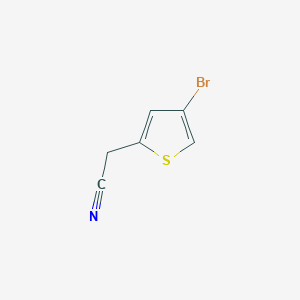

Structure

2D Structure

属性

IUPAC Name |

2-(4-bromothiophen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIOBPCDJCIIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572255 | |

| Record name | (4-Bromothiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160005-43-6 | |

| Record name | (4-Bromothiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Bromothiophen-2-yl)acetonitrile

CAS Number: 160005-43-6

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 2-(4-Bromothiophen-2-yl)acetonitrile. This document provides a structured overview of its known data, detailed experimental protocols, and insights into its relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted thiophene derivative with a molecular formula of C₆H₄BrNS and a molecular weight of 202.07 g/mol .[1][2] It is a key intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 160005-43-6 | [1] |

| Molecular Formula | C₆H₄BrNS | [1][2] |

| Molecular Weight | 202.07 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 289.3 °C at 760 mmHg | |

| Density | 1.665 g/cm³ | |

| Flash Point | 128.8 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available starting material, 4-bromothiophene-2-carboxaldehyde. The general synthetic pathway involves the reduction of the aldehyde to an alcohol, followed by conversion to the corresponding acetonitrile.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (4-Bromothiophen-2-yl)methanol

This procedure outlines the reduction of 4-bromothiophene-2-carboxaldehyde to (4-bromothiophen-2-yl)methanol.

-

Materials:

-

4-Bromothiophene-2-carboxaldehyde (9.55 g, 50 mmol)

-

Sodium borohydride (3.78 g, 100 mmol)

-

Ethanol (100 ml)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Water

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

A solution of 4-bromothiophene-2-carboxaldehyde (9.55 g, 50 mmol) in 100 ml of ethanol is prepared in a suitable flask and cooled in an ice bath.[1]

-

Sodium borohydride (3.78 g, 100 mmol) is gradually added to the cooled solution.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at room temperature.[1]

-

The reaction is then acidified with hydrochloric acid.[1]

-

The mixture is concentrated to dryness under reduced pressure.[1]

-

Water is added to the residue, and the product is extracted with diethyl ether.[1]

-

The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield (4-bromothiophen-2-yl)methanol as an oil (yield: 9.29 g, 96%).[1]

-

Step 2: Conversion of (4-Bromothiophen-2-yl)methanol to this compound

While a detailed, peer-reviewed experimental protocol for this specific conversion was not found in the public literature, a plausible synthetic route would involve a two-step process: chlorination of the alcohol followed by cyanation. The following is a generalized workflow based on standard organic chemistry transformations.

-

Conceptual Workflow:

Conceptual synthetic workflow for the conversion of the intermediate alcohol to the final nitrile product.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the methylene protons of the acetonitrile group and the two aromatic protons on the thiophene ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: Resonances for the two carbons of the acetonitrile group (the quaternary carbon and the nitrile carbon) and the four carbons of the bromothiophen ring.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene and its derivatives are recognized as important "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved drugs.[3] The thiophene ring is a versatile bioisostere for the benzene ring and can engage in various interactions with biological targets.

While specific studies detailing the biological activity or signaling pathway modulation of this compound are not extensively reported, its structural motifs are found in compounds investigated for various therapeutic areas. Thiophene derivatives have been explored for their potential as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory agents

-

Neurological disorder treatments

The presence of a reactive nitrile group and a bromine atom on the thiophene ring makes this compound a valuable building block for generating a diverse library of compounds for high-throughput screening in drug discovery programs. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Stille couplings, enabling the introduction of various substituents to explore structure-activity relationships.

The general workflow for utilizing such a building block in a drug discovery context is illustrated below.

References

In-Depth Technical Guide: Molecular Weight of 2-(4-Bromothiophen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight determination for the compound 2-(4-Bromothiophen-2-yl)acetonitrile. The information is presented to be a ready reference for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Composition

The chemical structure of this compound is based on a thiophene ring, substituted with a bromo group at the 4-position and an acetonitrile group at the 2-position. The molecular formula for this compound is C₆H₄BrNS.[1][2][3][4][5]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

-

Hydrogen (H): 4 atoms × 1.008 u = 4.032 u[9][10][11][12][13]

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u[14][15][16][17][18]

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u[19][20][21][22][23]

Total Molecular Weight = 72.066 + 4.032 + 79.904 + 14.007 + 32.06 = 202.069 u

This value is often rounded for practical applications. Several chemical suppliers list the molecular weight as 202.07 g/mol or 202.074 g/mol .[1][3][4][5]

Data Presentation: Atomic and Molecular Weights

For clarity and ease of comparison, the atomic and molecular weight data are summarized in the table below.

| Element | Symbol | Atomic Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 6 | 12.011[8] | 72.066 |

| Hydrogen | H | 4 | 1.008[11] | 4.032 |

| Bromine | Br | 1 | 79.904[14] | 79.904 |

| Nitrogen | N | 1 | 14.007[8][22] | 14.007 |

| Sulfur | S | 1 | 32.06[28] | 32.06 |

| Total | C₆H₄BrNS | 13 | 202.069 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. A detailed, generalized protocol for such an analysis is provided below.

Objective: To experimentally determine the molecular weight of this compound using mass spectrometry.

Materials:

-

Sample of this compound

-

A suitable solvent (e.g., acetonitrile, methanol)

-

Mass spectrometer (e.g., LC-MS, GC-MS)

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving a small amount in a suitable solvent.

-

Introduction into the Mass Spectrometer: The sample solution is introduced into the ion source of the mass spectrometer.

-

Ionization: The molecules are ionized, for example, by electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion, which provides the experimental molecular weight.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. 160005-43-6 CAS MSDS ((4-Bromo-thiophen-2-yl)-acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (4-Bromo-thiophen-2-yl)-acetonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (4-Bromo-thiophen-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(5-Bromothiophen-2-yl)acetonitrile|lookchem [lookchem.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. #1 - Hydrogen - H [hobart.k12.in.us]

- 14. Bromine - Wikipedia [en.wikipedia.org]

- 15. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 17. byjus.com [byjus.com]

- 18. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 19. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 20. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 21. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 22. Nitrogen - Wikipedia [en.wikipedia.org]

- 23. #7 - Nitrogen - N [hobart.k12.in.us]

- 24. echemi.com [echemi.com]

- 25. quora.com [quora.com]

- 26. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 27. accessscience.com [accessscience.com]

- 28. Sulfur - Wikipedia [en.wikipedia.org]

Elucidation of 2-(4-Bromothiophen-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Bromothiophen-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of publicly accessible, detailed experimental spectroscopic data for this specific compound, this guide will focus on the theoretical aspects of its structure and predicted spectroscopic characteristics, alongside a detailed experimental protocol for its synthesis, which would allow researchers to generate the necessary analytical data for its full characterization.

Molecular Structure and Properties

This compound possesses a core structure consisting of a thiophene ring substituted with a bromine atom at the 4-position and an acetonitrile group at the 2-position.

Molecular Formula: C₆H₄BrNS

Molecular Weight: 202.07 g/mol [1]

Physical State: Solid[2]

The structural arrangement of the substituents on the thiophene ring is crucial for its chemical reactivity and biological activity in derivative compounds. The electron-withdrawing nature of both the bromo and cyano groups influences the electron density distribution within the thiophene ring, impacting its interaction with biological targets.

Predicted Spectroscopic Data for Structure Confirmation

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the methylene protons of the acetonitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-3 | 7.2 - 7.4 | Doublet | ~1.5 |

| Thiophene H-5 | 7.0 - 7.2 | Doublet | ~1.5 |

| Methylene (-CH₂-) | 3.8 - 4.0 | Singlet | N/A |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. The coupling constant between H-3 and H-5 is expected to be small due to their meta-relationship.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | 135 - 140 |

| Thiophene C3 | 128 - 132 |

| Thiophene C4 | 110 - 115 |

| Thiophene C5 | 125 - 130 |

| Methylene (-CH₂-) | 20 - 25 |

| Nitrile (-CN) | 115 - 120 |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium |

| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium |

| C=C (Thiophene) | Stretch | 1400 - 1600 | Medium-Weak |

| C-Br | Stretch | 500 - 600 | Strong |

| C-H (Methylene) | Stretch | 2850 - 2960 | Medium |

Predicted Mass Spectrometry Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Key Mass Spectrum Fragments

| m/z | Fragment |

| 201/203 | [M]⁺ (Molecular Ion) |

| 122 | [M - Br]⁺ |

| 162 | [M - CH₂CN]⁺ |

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from 4-bromothiophene-2-carboxaldehyde.[1]

Materials:

-

4-bromothiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Thionyl chloride (SOCl₂) or similar chlorinating agent

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Standard laboratory glassware and equipment

Procedure:

-

Reduction of the Aldehyde:

-

Dissolve 4-bromothiophene-2-carboxaldehyde in ethanol in a round-bottom flask and cool in an ice bath.

-

Slowly add sodium borohydride to the solution with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1.5 hours.

-

Acidify the reaction mixture with hydrochloric acid and concentrate under reduced pressure.

-

Extract the resulting (4-bromothiophen-2-yl)methanol with diethyl ether.

-

-

Chlorination of the Alcohol:

-

React the (4-bromothiophen-2-yl)methanol with a chlorinating agent such as thionyl chloride to produce 2-(chloromethyl)-4-bromothiophene. This reaction should be performed under anhydrous conditions.

-

-

Cyanation:

-

Dissolve the 2-(chloromethyl)-4-bromothiophene in a suitable aprotic polar solvent.

-

Add sodium cyanide or potassium cyanide and heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product, this compound, with an appropriate organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Characterization:

The synthesized product should be thoroughly characterized using the following analytical techniques to confirm its structure and purity:

-

¹H NMR Spectroscopy: To determine the proton environment.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms.

-

FT-IR Spectroscopy: To confirm the presence of key functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the solid product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized final product.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

The structural elucidation of this compound is fundamental for its application in further synthetic endeavors. While direct experimental spectroscopic data is not widely published, this guide provides the necessary theoretical framework and a detailed experimental protocol to enable researchers to synthesize and rigorously characterize this important chemical intermediate. The predicted spectroscopic data serves as a benchmark for the verification of the synthesized product's identity and purity, ensuring the quality and reliability of subsequent research and development activities.

References

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromothiophen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(4-Bromothiophen-2-yl)acetonitrile, a key intermediate in various synthetic applications. The information is presented to support research and development activities where this compound is of interest.

Chemical Identity and Structure

This compound is a substituted thiophene derivative with a nitrile functional group. Its chemical structure is as follows:

Chemical Structure:

Br

|

S//C=C\

/ C = C - C#N

\ /

H

Disclaimer: This is a simplified 2D representation.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 160005-43-6 |

| Molecular Formula | C₆H₄BrNS |

| Molecular Weight | 202.07 g/mol |

| Physical Form | Solid |

Physicochemical Properties

The physical properties of a compound are crucial for its handling, purification, and use in chemical reactions. The following table summarizes the available data for this compound. It is important to note that some of these values are predicted based on computational models.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available in cited literature | |

| Boiling Point (Predicted) | 289.3 ± 25.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.665 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 128.8 °C | |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, diethyl ether, and acetone. Insoluble in water. | [Based on general properties of thiophene derivatives] |

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and verifying physical property data. The following sections describe standard laboratory procedures for the synthesis and determination of key physical properties applicable to this compound.

A representative synthesis protocol for this compound involves the conversion of 4-bromothiophene-2-carboxaldehyde to the corresponding alcohol, followed by conversion to the nitrile.

Referential Example: Preparation of 4-Bromothiophene-2-ylacetonitrile

-

Reduction of the Aldehyde: To a solution of 4-bromothiophene-2-carboxaldehyde (9.55 g, 50 mmol) in 100 ml of ethanol, sodium borohydride (3.78 g, 100 mmol) is added gradually while cooling in an ice bath.

-

Reaction Monitoring and Work-up: After the addition is complete, the mixture is stirred for an additional 1.5 hours at room temperature. The reaction is then acidified with hydrochloric acid and concentrated to dryness under reduced pressure.

-

Extraction: Water is added to the residue, and the product, 4-bromothiophen-2-ylmethanol, is extracted with ether. This yields an oil.

-

Conversion to Acetonitrile: The intermediate alcohol is then converted to the final nitrile product. A common method for this conversion involves reaction with a cyanide source, such as sodium cyanide, often after converting the alcohol to a better leaving group (e.g., a halide).

Since this compound is a solid, its melting point is a critical parameter for identification and purity assessment. A standard method for its determination is as follows:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

For the purification of liquid precursors or if the compound were a liquid, the boiling point would be determined using the following protocol:

-

Apparatus: A small amount of the liquid is placed in a test tube or a specialized boiling point tube. A capillary tube, sealed at one end, is placed inside with the open end submerged in the liquid.

-

Heating: The setup is heated gently in a heating block or oil bath.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is then slowly reduced.

-

Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Workflow and Characterization

The synthesis and purification of a chemical compound like this compound follows a standard workflow in a research setting. The identity and purity of the synthesized compound are then confirmed through various analytical techniques.

Figure 1: General workflow for the synthesis, purification, and characterization of an organic compound.

References

Technical Guide: Spectral Analysis of 2-(4-Bromothiophen-2-yl)acetonitrile

This technical guide is intended for researchers, scientists, and drug development professionals, providing a structured overview of the spectral data and analytical methodologies for the characterization of 2-(4-Bromothiophen-2-yl)acetonitrile.

Compound Information

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification and quality control.

-

Chemical Name: this compound

-

CAS Number: 160005-43-6[1]

-

Molecular Formula: C₆H₄BrNS[1]

-

Molecular Weight: 202.07 g/mol [1]

-

Structure:

Spectral Data Summary

The following tables summarize the expected and, where available for isomers, observed spectral data for thiophene-based acetonitriles.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.1 | Doublet | 1H | Thiophene ring proton (H5) |

| ~ 7.1 - 6.9 | Doublet | 1H | Thiophene ring proton (H3) |

| ~ 3.8 | Singlet | 2H | Methylene protons (-CH₂CN) |

Note: Predicted chemical shifts are based on typical values for similar structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will influence the exact chemical shifts.

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 125 | Thiophene C2 |

| ~ 130 - 120 | Thiophene C5 |

| ~ 125 - 115 | Thiophene C3 |

| ~ 115 - 105 | Thiophene C4 (C-Br) |

| ~ 120 - 115 | Nitrile carbon (-CN) |

| ~ 25 - 15 | Methylene carbon (-CH₂CN) |

Note: Predicted chemical shifts are based on typical values for substituted thiophenes and nitriles.

Table 3: IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~ 2950 - 2850 | Weak | C-H stretching (aliphatic) |

| ~ 2250 | Medium | C≡N stretching (nitrile) |

| ~ 1600 - 1450 | Medium | C=C stretching (thiophene ring) |

| ~ 1100 - 1000 | Strong | C-Br stretching |

Note: The IR spectrum of acetonitrile shows a characteristic C≡N stretch around 2254 cm⁻¹.[2]

Table 4: Mass Spectrometry Data (Expected)

| m/z | Relative Intensity (%) | Assignment |

| 201/203 | High | [M]⁺˙ (Molecular ion with Br isotopes) |

| 122 | Moderate | [M - Br]⁺ |

| 96 | Moderate | [C₄H₂S-CN]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.[3]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Longer acquisition times are generally required due to the low natural abundance of ¹³C.[4]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[2]

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[5]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: Various mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.[6][7]

-

Sample Preparation:

-

For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.

-

For ESI-MS, a more dilute solution in a solvent compatible with the ionization source (e.g., acetonitrile, methanol, often with a small amount of formic acid or ammonium acetate) is used.

-

-

Data Acquisition:

-

The sample is introduced into the ion source (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

-

The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of an organic compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. files.sciengine.com [files.sciengine.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. amherst.edu [amherst.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Solubility of 2-(4-Bromothiophen-2-yl)acetonitrile

This guide provides a detailed overview of the solubility characteristics of 2-(4-Bromothiophen-2-yl)acetonitrile, tailored for researchers, scientists, and professionals in drug development. It includes available solubility data, experimental protocols for solubility determination, and relevant workflow visualizations.

Core Compound Information

This compound is an organic compound featuring a thiophene ring substituted with a bromine atom and an acetonitrile group.[1] Its chemical structure suggests it may have moderate solubility in polar organic solvents due to the polar nitrile group.[1] The presence of the thiophene ring contributes to its aromatic properties, while the bromine atom can enhance its reactivity.[1]

Molecular Formula: C₆H₄BrNS Molecular Weight: 202.07 g/mol [2]

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nitrile group in the compound will interact favorably with the polar nature of these solvents. Acetonitrile is a key solvent in the pharmaceutical industry.[3][4] |

| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble to Insoluble (in Water) | The overall molecule has significant nonpolar character from the bromothiophene ring, which will limit solubility in highly polar protic solvents like water. Solubility may be higher in alcohols. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely Sparingly Soluble to Insoluble | The polar nature of the acetonitrile group will hinder dissolution in nonpolar solvents. |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Likely Insoluble | The compound does not possess strongly acidic or basic functional groups that would readily form water-soluble salts.[5] |

Experimental Protocols for Solubility Determination

A standard laboratory procedure for determining the qualitative solubility of a solid organic compound like this compound involves observing its dissolution in a range of solvents.[6][7][8]

Objective: To determine the solubility of this compound in various solvents to classify it based on its functional groups and polarity.

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% HCl, Concentrated H₂SO₄[7]

Procedure:

-

Preparation: Label a series of small, clean, and dry test tubes for each solvent to be tested.

-

Sample Addition: Place approximately 25 mg of this compound into each test tube.[5][6]

-

Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding test tube in small portions.[6]

-

Mixing: After each addition of the solvent, shake the test tube vigorously for 10-20 seconds.[8] A vortex mixer can be used for more consistent mixing.

-

Observation: Observe the mixture to determine if the compound has completely dissolved. If the compound dissolves, it is classified as soluble in that solvent. If a significant portion of the solid remains, it is classified as insoluble.

-

Systematic Testing: Repeat steps 3-5 for each of the selected solvents. A common testing hierarchy is to start with water, followed by diethyl ether, then aqueous acidic and basic solutions, and finally a strong acid like concentrated sulfuric acid.[5][7]

-

Data Recording: Record the observations (soluble, partially soluble, or insoluble) for each solvent in a data table.

Safety Precautions:

-

Always handle organic compounds and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Visualizations

The following diagrams illustrate key workflows and a relevant biological pathway.

Caption: A general workflow for determining the qualitative solubility of a solid organic compound.

Caption: A plausible synthetic route for this compound.

While no direct involvement of this compound in signaling pathways was identified, related thieno[3,2-b]thiophene derivatives have been shown to act as agonists for the G Protein-Coupled Receptor 35 (GPR35).[9][10] The following diagram illustrates a simplified GPCR signaling cascade.

Caption: A simplified diagram of a G Protein-Coupled Receptor signaling pathway.

References

- 1. CAS 160005-43-6: (4-Bromo-thiophen-2-yl)-acetonitrile [cymitquimica.com]

- 2. 160005-43-6 CAS MSDS ((4-Bromo-thiophen-2-yl)-acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

The Genesis of a Versatile Scaffold: A Technical History of Thiopheneacetonitrile Compounds

A deep dive into the discovery, synthesis, and evolution of thiopheneacetonitrile compounds, charting their journey from laboratory curiosities to vital components in modern drug development.

Introduction

Thiopheneacetonitrile and its derivatives represent a cornerstone in the edifice of heterocyclic chemistry, underpinning the development of a wide array of pharmaceuticals and functional materials. Their unique physicochemical properties, stemming from the electron-rich thiophene ring coupled with the reactive nitrile group, have made them indispensable building blocks for medicinal chemists and material scientists. This technical guide explores the historical landscape of thiopheneacetonitrile compounds, from their initial synthesis to their contemporary applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical molecular scaffold.

The Dawn of Thiopheneacetonitrile Synthesis: Early Methodologies

The first documented synthesis of a thiopheneacetonitrile compound can be traced back to the mid-20th century. An early and notable method for the preparation of 2-thiopheneacetonitrile was reported in a 1942 publication in the Journal of the American Chemical Society. This classical approach involved a two-step process:

-

Chloromethylation of Thiophene: Thiophene was reacted with formaldehyde and hydrochloric acid to produce 2-chloromethylthiophene.

-

Cyanation: The resulting 2-chloromethylthiophene was then treated with a cyanide salt, typically sodium cyanide, to yield 2-thiopheneacetonitrile.[1]

While groundbreaking for its time, this method was fraught with challenges. The use of highly toxic sodium cyanide and the often troublesome nature of the chloromethylation step, which could lead to side reactions and purification difficulties, spurred the search for alternative synthetic routes.[2]

A logical workflow for this early synthesis is depicted below:

Caption: Workflow of the early two-step synthesis of 2-thiopheneacetonitrile.

Evolution of Synthetic Strategies: A Move Towards Efficiency and Safety

The inherent drawbacks of early methods catalyzed the development of more refined and safer synthetic protocols. The following table summarizes key evolutionary steps in the synthesis of 2-thiopheneacetonitrile, highlighting the shift towards milder reaction conditions and less hazardous reagents.

| Method | Key Reagents | Advantages | Disadvantages |

| Classical Method | Thiophene, Formaldehyde, HCl, Sodium Cyanide | Established, foundational method | Use of highly toxic cyanide, harsh conditions |

| Palladium-Catalyzed Cross-Coupling | 2-Bromothiophene, Cyanoacetate | Milder reaction conditions, avoids highly toxic reagents | Higher cost of palladium catalyst and ligands |

| Use of Trimethylsilyl Cyanide | 2-Chloromethylthiophene, Trimethylsilyl Cyanide | Improved safety over sodium cyanide, good yields | Moisture sensitive reagent |

Detailed Experimental Protocols for Key Syntheses

1. Classical Synthesis of 2-Thiopheneacetonitrile [1]

-

Step 1: Preparation of 2-Chloromethylthiophene: In a reaction vessel, thiophene is treated with an aqueous solution of formaldehyde and concentrated hydrochloric acid. The reaction mixture is typically stirred at a low temperature. The product, 2-chloromethylthiophene, is then extracted and purified.

-

Step 2: Preparation of 2-Thiopheneacetonitrile: The purified 2-chloromethylthiophene is dissolved in a suitable solvent, such as dimethyl sulfoxide, and reacted with sodium cyanide. The reaction is heated to facilitate the nucleophilic substitution. The resulting 2-thiopheneacetonitrile is then isolated and purified by distillation.

2. Palladium-Catalyzed Decarboxylation Coupling [2]

-

Reaction Setup: In an inert atmosphere, a mixture of 2-bromothiophene, a cyanoacetate salt, a palladium catalyst (e.g., palladium(II) acetate), and an organic phosphine ligand are combined in an organic solvent.

-

Reaction Conditions: The reaction is heated to a temperature between 120-160°C for 8-24 hours.

-

Workup and Purification: After cooling, the organic solvent is removed, and the product, 2-thiopheneacetonitrile, is purified by vacuum distillation or column chromatography.

The Unveiling of Biological Activity: From Scaffold to Drug Candidate

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[3] Thiophene-containing drugs have found applications in a vast range of therapeutic areas, including as anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents.[3][4]

The discovery of the biological importance of thiopheneacetonitrile derivatives followed the broader trend of exploring thiophene-based compounds in drug discovery programs. The nitrile group, being a versatile chemical handle, allowed for the facile synthesis of a wide variety of derivatives, including amines, amides, and carboxylic acids, which are key functional groups for interacting with biological targets.

Thiopheneacetonitriles in Drug Discovery: A Mechanistic Overview

Thiopheneacetonitrile derivatives have been investigated for their activity against a variety of biological targets. While specific signaling pathways are often drug-dependent, a general workflow for the initial stages of discovering the biological activity of these compounds can be visualized as follows:

Caption: A simplified workflow for the discovery of drug candidates from thiopheneacetonitrile derivatives.

One area where thiophene derivatives have shown significant promise is in the development of anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Conclusion

The journey of thiopheneacetonitrile compounds from their initial synthesis to their current status as vital components in drug discovery is a testament to the relentless pursuit of innovation in chemical synthesis and medicinal chemistry. The evolution of synthetic methods has not only improved efficiency and safety but has also expanded the accessibility of these versatile scaffolds. As our understanding of disease biology deepens, the unique properties of thiopheneacetonitriles will undoubtedly continue to inspire the development of the next generation of therapeutics, solidifying their legacy as a cornerstone of modern medicine.

References

- 1. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 2. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Core Reactivity of Brominated Thiophenes: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in the design of novel therapeutics. Brominated thiophenes, in particular, serve as versatile synthetic intermediates, offering a gateway to a vast chemical space through a variety of powerful transformations. This technical guide provides an in-depth exploration of the fundamental reactivity of brominated thiophenes, with a focus on applications in drug discovery and development. We will delve into key reactions, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize complex chemical processes.

Metal-Catalyzed Cross-Coupling Reactions: The Workhorse of Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of brominated thiophenes.[3] These reactions offer a modular approach to synthesize complex molecules, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction that couples organoboron compounds with organic halides. Its tolerance of a broad range of functional groups and the use of generally non-toxic reagents make it a favored method in pharmaceutical synthesis.[5]

General Reaction Scheme:

Experimental Protocol: Synthesis of 2,5-Diaryl-3-hexylthiophenes [5]

-

Reaction Setup: To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 mol%).

-

Solvent Addition: Add 1,4-dioxane (2 mL) under an argon atmosphere.

-

Stirring: Stir the mixture for 30 minutes at 25 °C.

-

Reagent Addition: Add the respective arylboronic acid (2.5 mmol), potassium phosphate (K₃PO₄) (4 mmol), and water (0.5 mL) under an argon atmosphere.

-

Heating: Stir the solution for 12 hours at 90 °C.

-

Workup: After cooling to room temperature, the reaction mixture is further processed to isolate the product.

Quantitative Data for Suzuki-Miyaura Coupling of Bromothiophenes:

| Bromothiophene Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | - | - | --INVALID-LINK-- |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 | [6] |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 72 | [6] |

| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | - | [1] |

| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | - | [5] |

Note: "WEB" refers to a specific solvent system mentioned in the cited literature. "RT" indicates room temperature.

Stille Coupling

The Stille coupling involves the reaction of organostannanes with organic halides. A key advantage of this reaction is the stability and functional group tolerance of the organotin reagents.[7][8] However, the toxicity of tin compounds necessitates careful handling and purification.[9]

General Reaction Scheme:

Experimental Protocol: General Procedure for Stille Coupling [10]

-

Reaction Setup: In a capped flask, place a solution of the bromothiophene derivative (0.01 mol), Pd(dba)₂ (10 mol%), and one or two equivalents of the organostannane reagent in toluene (20 ml).

-

Inert Atmosphere: Seal the flask under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture at 110 °C for 24 hours.

-

Workup: After cooling to room temperature, the mixture is purified to isolate the coupled product.

Quantitative Data for Stille Coupling of Bromothiophenes:

| Bromothiophene Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl or Heteroaryl Bromide | Tributyl(thiophen-2-yl)stannane | Pd(dba)₂ (10) | Toluene | 110 | 24 | - | [10] |

| Enol Triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | DMF | 40 | 60 | 87 | [11] |

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts, often leading to faster reactions.[12] The preparation of the organozinc reagent is a critical step in this process.

General Reaction Scheme:

Experimental Protocol: Negishi Coupling of a Heteroaryl Bromide

This protocol describes the in situ formation of the organozinc reagent followed by the coupling reaction.

-

Organozinc Formation: A solution of the heteroaryl bromide in THF is treated with n-BuLi at low temperature (-78 °C) to form the corresponding lithiated species. This is then transmetalated with ZnCl₂.

-

Catalyst Addition: A solution of a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), in THF is added to the reaction mixture at room temperature.

-

Coupling Partner Addition: The coupling partner (e.g., an acyl chloride) is then added.

-

Reaction and Workup: The reaction is stirred overnight at room temperature before being quenched with water and subjected to standard extraction and purification procedures.

Quantitative Data for Negishi Coupling of Bromothiophenes:

| Bromothiophene Substrate | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Heteroaryl Bromide | Formed in situ from bromide | Pd(PPh₃)₄ | THF | RT | Overnight | 80 | --INVALID-LINK-- |

| Aryl/Vinyl Halides | Organozinc compounds | Pd or Ni catalyst | Various | Various | - | High | --INVALID-LINK-- |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[13] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable structures in materials science and medicinal chemistry.

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of 2,3-Dibromothiophene [14]

-

Reaction Setup: A mixture of 2,3-dibromothiophene, the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ is prepared in triethylamine (Et₃N).

-

Heating: The reaction mixture is heated to 60 °C.

-

Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the mixture is worked up to isolate the alkynylated thiophene product.

Quantitative Data for Sonogashira Coupling of Bromothiophenes:

| Bromothiophene Substrate | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |

| 2,3-Dibromothiophene | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | 60 | - | [14] |

| Aryl Halides (Br, I, Cl) | Terminal Alkynes | PdCl₂(PPh₃)₂ / TBAF | - | - | Moderate to Excellent |

Halogen Dance: A Surprising Rearrangement

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. This seemingly simple rearrangement can provide access to thiophene isomers that are difficult to synthesize through other routes. The reaction proceeds through a series of deprotonation and metal-halogen exchange steps.[4][11]

Experimental Protocol: Synthesis of 3-bromo-2-formyl-5-hexylthiophene via Halogen Dance

-

Base Preparation: n-Butyl lithium is added to a stirred solution of diisopropylamine in tetrahydrofuran (THF) at -78 °C to generate lithium diisopropylamide (LDA).

-

Lithiation and Rearrangement: 2-Bromo-5-hexylthiophene is added to the LDA solution at -78 °C and stirred for 30 minutes, then allowed to warm to room temperature for 15 hours to induce the halogen dance.

-

Quenching: The reaction is quenched with an electrophile, such as 1-formylpiperidine, at 0 °C to trap the rearranged lithiated intermediate.

Lithiation and Metal-Halogen Exchange: Generating Thienyllithium Reagents

Direct deprotonation (lithiation) or metal-halogen exchange are fundamental methods for generating highly reactive thienyllithium species. These intermediates can then be trapped with a wide variety of electrophiles to introduce diverse functional groups onto the thiophene ring. The choice of base and reaction conditions is crucial for controlling the regioselectivity of these reactions.

Experimental Protocol: Lithiation of 3-Bromothiophene

-

Reaction Setup: A solution of 3-bromothiophene in an ethereal solvent like THF or diethyl ether is cooled to a low temperature (typically -78 °C).

-

Base Addition: A strong lithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is added dropwise.

-

Anion Formation: The mixture is stirred at low temperature for a period of time to allow for the formation of the thienyllithium species.

-

Electrophilic Quench: An electrophile is then added to the solution to react with the organolithium intermediate.

Visualizing the Reactivity of Brominated Thiophenes

To better understand the complex processes involved in the functionalization of brominated thiophenes, we provide the following diagrams generated using the DOT language.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: The mechanism of the halogen dance rearrangement on a bromothiophene.

Caption: A workflow illustrating the use of bromothiophene reactivity in drug discovery.

Conclusion

The fundamental reactivity of brominated thiophenes provides a rich and versatile toolbox for medicinal chemists and drug development professionals. From the robust and reliable palladium-catalyzed cross-coupling reactions to the more nuanced halogen dance and lithiation strategies, these transformations enable the synthesis of diverse and complex molecular architectures. A thorough understanding of these reactions, including their mechanisms, scope, and limitations, is crucial for the efficient design and synthesis of novel thiophene-based drug candidates. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the full potential of brominated thiophenes in their drug discovery endeavors.

References

- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

synthesis of 2-(4-Bromothiophen-2-yl)acetonitrile from 4-bromothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 2-(4-Bromothiophen-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes originating from 4-bromothiophene-2-carboxaldehyde are presented: a two-step synthesis via a methanol intermediate and a direct one-pot conversion. The protocols include comprehensive experimental details, reagent specifications, and purification methods. Quantitative data is summarized for easy comparison, and a visual workflow is provided to illustrate the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structure, featuring a substituted thiophene ring, is a common motif in compounds targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This document outlines reliable methods for its preparation from the readily available starting material, 4-bromothiophene-2-carboxaldehyde.

dot

Figure 1. Synthetic routes for this compound.

Data Presentation

Table 1: Summary of the Two-Step Synthesis Protocol

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Reduction of Aldehyde | 4-bromothiophene-2-carboxaldehyde, Sodium borohydride | Ethanol | 0 °C to RT | 1.5 h | ~96% |

| 2a | Halogenation of Alcohol | 4-bromothiophen-2-ylmethanol, Thionyl chloride | Dichloromethane | 0 °C to RT | 2 h | High (not specified) |

| 2b | Cyanation of Halide | 4-bromothiophen-2-ylmethyl chloride, Sodium cyanide | Dimethyl sulfoxide | Room Temperature | 2-4 h | Good to Excellent |

Table 2: Summary of the Direct One-Pot Conversion Protocol

| Reaction | Reagents | Catalyst/Medium | Temperature | Time | Yield |

| Aldehyde to Nitrile | 4-bromothiophene-2-carboxaldehyde, Hydroxylamine hydrochloride | Silica-gel | 100 °C | 3-8 h | Good to Excellent |

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on a well-established reduction followed by a substitution reaction, offering high yields and reliable outcomes.

Step 1: Synthesis of 4-Bromothiophen-2-ylmethanol [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophene-2-carboxaldehyde (9.55 g, 50 mmol) in 100 mL of ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Gradually add sodium borohydride (3.78 g, 100 mmol) to the cooled solution.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours.

-

Work-up: Acidify the reaction mixture with hydrochloric acid and then concentrate it to dryness under reduced pressure.

-

Extraction: To the residue, add water and extract with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-bromothiophen-2-ylmethanol as an oil (yield: 9.29 g, 96%).

Step 2: Synthesis of this compound from 4-Bromothiophen-2-ylmethanol

This step involves a two-part process of converting the alcohol to a more reactive halide, followed by nucleophilic substitution with a cyanide salt.

Part A: Synthesis of 4-Bromothiophen-2-ylmethyl Chloride

-

Reaction Setup: In a fume hood, dissolve 4-bromothiophen-2-ylmethanol (from Step 1) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromothiophen-2-ylmethyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-bromothiophen-2-ylmethyl chloride in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium cyanide (1.1 equivalents) portion-wise to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Direct One-Pot Synthesis of this compound

This method offers a more streamlined approach, converting the aldehyde directly to the nitrile in a single step.

-

Reaction Setup: In a round-bottom flask, mix 4-bromothiophene-2-carboxaldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) with silica-gel (60-120 mesh, 1 g) using a mortar and pestle.[2]

-

Reaction: Transfer the mixture to the flask and stir with a magnetic stirrer at 100 °C for 3-8 hours. Monitor the reaction by TLC.[2]

-

Work-up: After completion, extract the reaction mixture with ethyl acetate.

-

Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography on silica gel to obtain this compound.[2]

Characterization Data for this compound

-

Molecular Formula: C₆H₄BrNS

-

Molecular Weight: 202.07 g/mol

-

Appearance: Expected to be a solid or oil.

-

¹H NMR (CDCl₃): Spectral data should be consistent with the proposed structure. Protons on the thiophene ring are expected to appear as singlets or doublets in the aromatic region, and the methylene protons adjacent to the nitrile group will appear as a singlet.

-

¹³C NMR (CDCl₃): The spectrum should show signals corresponding to the four carbons of the thiophene ring, the methylene carbon, and the nitrile carbon.

-

IR (KBr): A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹.

Conclusion

The protocols detailed in these application notes provide reliable and reproducible methods for the synthesis of this compound. The two-step synthesis offers high yields and is well-documented, making it a robust choice for consistent production. The one-pot method presents a more efficient alternative, reducing reaction time and purification steps. The choice of method will depend on the specific requirements of the research or development project, including scale, available resources, and desired purity. These protocols are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

Application Notes and Protocols: Synthesis of 2-(4-Bromothiophen-2-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromothiophen-2-yl)acetonitrile is a valuable building block in medicinal chemistry and materials science. The thiophene moiety is a common scaffold in numerous pharmaceuticals, and the bromo- and acetonitrile functionalities provide versatile handles for further synthetic transformations, such as cross-coupling reactions and the introduction of nitrogen-containing heterocycles. This document provides a detailed reaction mechanism and an experimental protocol for the synthesis of this compound, adapted from established synthetic methodologies for analogous thiophene derivatives.

Reaction Mechanism

The formation of this compound from 4-bromo-2-(chloromethyl)thiophene proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the nucleophilic attack of the cyanide anion (CN⁻) on the electrophilic carbon of the chloromethyl group attached to the thiophene ring.

The key steps of the proposed mechanism are:

-

Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the carbon atom of the chloromethyl group. This attack occurs from the backside relative to the leaving group (chloride).

-

Transition State: A trigonal bipyramidal transition state is formed where the cyanide ion and the chlorine atom are both partially bonded to the carbon atom.

-

Leaving Group Departure: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group, resulting in the formation of the new carbon-carbon bond and the desired product, this compound.

The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺) without significantly solvating the cyanide anion, thus enhancing its nucleophilicity.

Experimental Protocol

This protocol describes a two-step synthesis of this compound starting from the commercially available 2,4-dibromothiophene. The first step involves the formation of an intermediate, 4-bromo-2-(chloromethyl)thiophene, which is then converted to the final product. A more direct, though potentially lower-yielding, route starting from 4-bromothiophene-2-carboxaldehyde is also presented as a reference.[1]

Materials and Reagents:

-

2,4-Dibromothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Phosphorus Trichloride

-

Sodium Cyanide

-

Acetone

-

Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Sodium Bicarbonate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Synthesis of 4-bromo-2-(chloromethyl)thiophene

-

In a well-ventilated fume hood, combine 2,4-dibromothiophene, paraformaldehyde, and concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add phosphorus trichloride dropwise to the reaction mixture while maintaining the low temperature.[2] The addition of phosphorus trichloride helps to increase the concentration of HCl in the reaction medium.[2]

-

After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-(chloromethyl)thiophene, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve sodium cyanide in a mixture of water and acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2] Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

-

Heat the solution to 50-60 °C.[2]

-

Add the crude 4-bromo-2-(chloromethyl)thiophene from Step 1 dropwise to the heated cyanide solution.[2]

-

After the addition is complete, maintain the reaction at reflux for 2-3 hours.[2]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Alternative Starting Material Protocol Outline:

An alternative synthesis can commence from 4-bromothiophene-2-carboxaldehyde.[1] This involves:

-

Reduction: Reduction of the aldehyde to 4-bromothiophen-2-ylmethanol using a reducing agent like sodium borohydride in ethanol.[1]

-

Chlorination: Conversion of the alcohol to the corresponding chloride, 4-bromo-2-(chloromethyl)thiophene, using a chlorinating agent such as thionyl chloride or concentrated HCl.

-

Cyanation: Reaction of the chloride with sodium or potassium cyanide as described in Step 2 above.

Data Presentation

| Parameter | Value/Range | Reference |

| Step 1: Chloromethylation | ||

| Reaction Temperature | 0-5 °C | [2] |

| Reaction Time | 3-5 hours | [2] |

| Step 2: Cyanation | ||

| Reaction Temperature | 50-80 °C | [2] |

| Reaction Time | 3 hours | [2] |

| Alternative Reduction Step | ||

| Reaction Time | 1.5 hours | [1] |

| Yield of Alcohol | 96% | [1] |

Visualizations

Caption: SN2 Reaction Mechanism for Nitrile Formation.

References

Application Notes and Protocols: The Use of 2-(4-Bromothiophen-2-yl)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromothiophen-2-yl)acetonitrile is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. The thiophene core is a key pharmacophore found in numerous approved drugs.[1] The presence of a bromine atom and a cyanomethyl group allows for sequential and site-selective functionalization. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or alkyl substituents.[2][3] The active methylene group of the acetonitrile moiety can participate in a range of condensation and cyclization reactions, providing a pathway to diverse heterocyclic scaffolds.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and the Gewald synthesis of 2-aminothiophenes.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(4-Arylthiophen-2-yl)acetonitriles

The bromine atom at the 4-position of the thiophene ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward synthesis of a library of 2-(4-arylthiophen-2-yl)acetonitriles, which are valuable intermediates for the development of novel pharmaceuticals and organic materials.[3][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a similar procedure for the Suzuki coupling of bromo-substituted thiophenes.[7][8]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)2, 0.02 equivalents) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02 equivalents)

-

Sodium carbonate (Na2CO3, 2.0 equivalents)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (0.02 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (10 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(4-Phenylthiophen-2-yl)acetonitrile | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-(4-Methoxyphenyl)thiophen-2-yl)acetonitrile | 80-90% |

| 3 | 3-Pyridinylboronic acid | 2-(4-(Pyridin-3-yl)thiophen-2-yl)acetonitrile | 70-85% |

| 4 | 4-Chlorophenylboronic acid | 2-(4-(4-Chlorophenyl)thiophen-2-yl)acetonitrile | 82-92% |

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application 2: Gewald Synthesis of Substituted 2-Aminothiophenes

The active methylene group of this compound can participate in the Gewald reaction, a one-pot multicomponent reaction to form highly substituted 2-aminothiophenes.[9][10] This reaction typically involves the condensation of an α-cyano compound, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base. These 2-aminothiophene derivatives are important precursors for the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic systems of medicinal interest.

Experimental Protocol: General Procedure for Gewald Synthesis

Reaction Scheme:

Caption: Gewald synthesis using this compound.

Materials:

-

This compound

-

Aldehyde or ketone (1.0 equivalent)

-

Elemental sulfur (1.1 equivalents)

-

Morpholine or triethylamine (catalytic amount)

-

Ethanol or Dimethylformamide (DMF)

-

Ice-water bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the carbonyl compound (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of morpholine (e.g., 0.1 mmol).

-

To this solution, add elemental sulfur (1.1 mmol) in one portion.

-

Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. The reaction mixture may become heterogeneous as the product precipitates.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice-water bath for 30 minutes to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data for Gewald Synthesis

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Cyclohexanone | 2-Amino-3-(4-bromothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile | 75-85% |

| 2 | Acetophenone | 2-Amino-3-(4-bromothiophen-2-yl)-4-phenylthiophene-1-carbonitrile | 70-80% |

| 3 | Benzaldehyde | 2-Amino-3-(4-bromothiophen-2-yl)-4-phenylthiophene-1-carbonitrile | 65-75% |

| 4 | Propanal | 2-Amino-3-(4-bromothiophen-2-yl)-4-ethylthiophene-1-carbonitrile | 60-70% |

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow Overview

Caption: General experimental workflow for the synthesis using this compound.

Conclusion